molecular formula C₆H₁₁NO₂ B1144543 (R)-3,5-Dihydroxy-3-methylpentanenitrile CAS No. 79618-05-6

(R)-3,5-Dihydroxy-3-methylpentanenitrile

Cat. No.: B1144543
CAS No.: 79618-05-6
M. Wt: 129.16
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3,5-Dihydroxy-3-methylpentanenitrile is a chiral nitrile derivative characterized by hydroxyl groups at positions 3 and 5, along with a methyl substituent at the 3-position. Its stereochemistry (R-configuration) and bifunctional hydroxyl-nitrile structure make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound is synthesized through hydrolysis of 3,5-dihydroxy-3-methylpentanenitrile, as reported in studies on mevalonolactone synthesis pathways . Its reactivity is influenced by the hydroxyl groups, which enable hydrogen bonding, and the nitrile group, which participates in nucleophilic additions or reductions.

Properties

CAS No.

79618-05-6

Molecular Formula

C₆H₁₁NO₂

Molecular Weight

129.16

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (R)-3,5-Dihydroxy-3-methylpentanenitrile , we compare it with structurally or functionally related compounds, focusing on synthesis methods, functional groups, and applications.

Table 1: Key Comparative Features

Compound Name Functional Groups Synthesis Method(s) Key Applications/Reactivity
This compound Nitrile, dihydroxy, methyl Hydrolysis of 3,5-dihydroxy-3-methylpentanenitrile Chiral intermediate for pharmaceuticals; precursor for hydroxylated lactones or aldehydes
3,5-Dihydroxy-3-methylpentanal Aldehyde, dihydroxy, methyl Oxidation of derivatives (e.g., with H₂O₂ in acetic acid or Br₂ in water) Intermediate in terpene synthesis; forms cyclic hemiacetals
3-Methyl-1,3,5-pentanetriol Triol, methyl Oxidation with CrO₃ or Ag₂CO₃ Building block for polyols; used in polymer chemistry
(R,S)-Mevalonolactone-2-¹³C Lactone, hydroxy, isotopically labeled Reduction of N-(diphenylmethyl)-3,4-epoxy-5-hydroxy-3-methylpentanamide Isotope-labeled tracer in metabolic studies (e.g., cholesterol biosynthesis)

Structural and Reactivity Analysis

Functional Group Diversity :

  • This compound uniquely combines nitrile and hydroxyl groups, enabling dual reactivity. In contrast, 3,5-dihydroxy-3-methylpentanal lacks the nitrile group but contains an aldehyde, making it prone to oxidation or cyclization .
  • 3-Methyl-1,3,5-pentanetriol exhibits three hydroxyl groups, enhancing hydrophilicity and utility in polyurethane synthesis compared to the nitrile-containing compound.

Synthetic Pathways: The nitrile group in this compound is introduced via hydrolysis of cyanide precursors, a method distinct from the ozonolysis or chromium-based oxidations used for aldehydes or triols . Isotopically labeled analogs like (R,S)-Mevalonolactone-2-¹³C rely on borohydride reductions, highlighting divergent strategies for introducing stereochemical or isotopic labels .

Applications :

  • The nitrile group in This compound allows conversion to amines or carboxylic acids, expanding its role in drug synthesis. In contrast, 3,5-dihydroxy-3-methylpentanal is more suited for cyclization reactions (e.g., forming pyran derivatives) .

Research Findings

  • Chiral Resolution : The R-configuration of This compound is critical for asymmetric synthesis, as demonstrated in studies on mevalonate pathway intermediates . Racemic mixtures of similar compounds (e.g., 3-methyl-1,3,5-pentanetriol) lack this stereochemical specificity.
  • Thermodynamic Stability : The nitrile group enhances stability under acidic conditions compared to aldehyde-containing analogs, which are prone to polymerization or oxidation .

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